molecular formula C13H19N3O3 B12754891 N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride CAS No. 147031-87-6

N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride

Cat. No.: B12754891
CAS No.: 147031-87-6
M. Wt: 265.31 g/mol
InChI Key: QCOUMMBCVRRSMN-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dimethylamino group, an ethoxy group, and a benzodioxin ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with appropriate reagents to introduce the benzodioxin ring and the carboximidamide group. The final step involves the formation of the monohydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and pH levels to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The benzodioxin ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethoxy)-2,3-dihydro-1,4-benzodioxin-2-carboximidamide monohydrochloride is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

147031-87-6

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

N'-[2-(dimethylamino)ethoxy]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide

InChI

InChI=1S/C13H19N3O3/c1-16(2)7-8-18-15-13(14)12-9-17-10-5-3-4-6-11(10)19-12/h3-6,12H,7-9H2,1-2H3,(H2,14,15)

InChI Key

QCOUMMBCVRRSMN-UHFFFAOYSA-N

Isomeric SMILES

CN(C)CCO/N=C(/C1COC2=CC=CC=C2O1)\N

Canonical SMILES

CN(C)CCON=C(C1COC2=CC=CC=C2O1)N

Origin of Product

United States

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